6-(2,4,6-Trifluorophenyl)picolinic acid
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Overview
Description
6-(2,4,6-Trifluorophenyl)picolinic acid is a chemical compound known for its unique structure and properties. It belongs to the class of picolinic acids, which are derivatives of pyridine carboxylic acid. The presence of trifluorophenyl groups in its structure imparts distinct chemical and physical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4,6-Trifluorophenyl)picolinic acid typically involves the reaction of 2,4,6-trifluorophenylboronic acid with picolinic acid derivatives under Suzuki–Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent . The reaction conditions are generally mild, and the process is known for its high yield and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The starting materials, such as 2,4,6-trifluorophenylboronic acid and picolinic acid, are sourced in bulk, and the reaction is carried out under controlled conditions to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(2,4,6-Trifluorophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(2,4,6-Trifluorophenyl)picolinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in metal coordination complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(2,4,6-Trifluorophenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable coordination complexes. These complexes can modulate various biochemical pathways, including enzyme activity and signal transduction. The trifluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4,6-Trifluorophenyl)picolinic acid
- 3-(2,4,6-Trifluorophenyl)picolinic acid
- 6-(Trifluoromethyl)picolinic acid
Uniqueness
6-(2,4,6-Trifluorophenyl)picolinic acid is unique due to the specific positioning of the trifluorophenyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and selectivity in forming coordination complexes, making it a valuable compound in various applications .
Properties
IUPAC Name |
6-(2,4,6-trifluorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3NO2/c13-6-4-7(14)11(8(15)5-6)9-2-1-3-10(16-9)12(17)18/h1-5H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAPGJVQMYQVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=C(C=C(C=C2F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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